![molecular formula C13H12N2O3S B1298803 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid CAS No. 71576-04-0](/img/structure/B1298803.png)
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Overview
Description
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole compounds generally exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, such as proteases, by binding to their active sites. The thiazole ring in this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to enzyme inhibition. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. The thiazole ring’s ability to form hydrogen bonds and hydrophobic interactions plays a crucial role in these binding interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where a specific dosage range elicits a maximal therapeutic response without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound. This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in tissues. The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of
Properties
IUPAC Name |
4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUMSHBCQCDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992131 | |
Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71576-04-0 | |
Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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